molecular formula C17H17N3OS B2637563 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide CAS No. 893967-37-8

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide

Cat. No.: B2637563
CAS No.: 893967-37-8
M. Wt: 311.4
InChI Key: QUEHZBCRLAADTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide is a synthetic small molecule characterized by a bicyclic imidazo[2,1-b]thiazole core linked to a phenyl group substituted at the 3-position. The cyclopentanecarboxamide moiety attached to the phenyl ring distinguishes it from related compounds in the imidazothiazole family.

However, analogous derivatives (e.g., N-[2-[3-(1-piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide) suggest that modifications to the carboxamide group and phenyl substituents significantly influence physicochemical and biological properties .

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c21-16(12-4-1-2-5-12)18-14-7-3-6-13(10-14)15-11-20-8-9-22-17(20)19-15/h3,6-12H,1-2,4-5H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEHZBCRLAADTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide typically involves the following steps:

    Formation of the imidazo[2,1-b]thiazole core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Attachment of the phenyl group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated imidazo[2,1-b]thiazole intermediate in the presence of a palladium catalyst.

    Formation of the carboxamide group: The final step involves the reaction of the phenyl-substituted imidazo[2,1-b]thiazole with cyclopentanecarboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or cyclopentane rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives with different biological activities.

Scientific Research Applications

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It serves as a probe to study the interactions of imidazo[2,1-b]thiazole derivatives with biological targets, such as enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer, fungal infections, and viral diseases.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, it may interact with receptors on the surface of cells, modulating signal transduction pathways and altering cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Observations :

  • Cyclopentane vs.
  • Substituent Position : Most analogs feature substituents at the phenyl ring’s 2-position, whereas the target compound is substituted at the 3-position. This positional difference may impact binding interactions in biological targets.

Physicochemical Properties

  • Lipophilicity: The cyclopentane carboxamide likely increases lipophilicity (clogP ~3–4) compared to analogs with polar aromatic groups (e.g., quinoxaline: clogP ~2.5). This could enhance blood-brain barrier penetration but reduce aqueous solubility .

Pharmacological Comparisons

Limited direct data exist for the target compound. However, insights from analogs include:

  • Piperazinylmethyl Derivatives : These exhibit enhanced solubility due to the basic piperazine moiety, which may improve pharmacokinetic profiles .

Research Findings

  • Synthetic Accessibility: The imidazo[2,1-b]thiazole core is synthetically tractable, with routes involving cyclocondensation of aminothiazoles with α-haloketones. Substituents are typically introduced via Suzuki coupling or amide bond formation .
  • Biological Screening: Analogs with piperazinylmethyl groups (e.g., CAS 925435-54-7) have been screened for antimicrobial activity, showing moderate efficacy against Gram-positive bacteria (MIC: 8–16 µg/mL) . No analogous data are reported for the cyclopentane derivative.
  • Toxicity : Piperazine-containing analogs demonstrate low cytotoxicity in vitro (IC50 >50 µM in HEK293 cells), suggesting a favorable safety profile for further development .

Biological Activity

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the available literature on its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate imidazo[2,1-b]thiazole moieties with cyclopentanecarboxamide structures. The structural characterization is often confirmed through spectroscopic methods such as NMR and mass spectrometry.

1. Anti-Cancer Activity

Recent studies have highlighted the cytotoxic potential of imidazo[2,1-b]thiazole derivatives against various cancer cell lines. For instance, a series of diaryl benzo[d]imidazo[2,1-b]thiazole compounds demonstrated significant inhibitory effects on the MCF-7 breast cancer cell line. Among these derivatives, specific compounds showed cytotoxicity rates exceeding 70% when compared to standard treatments like tamoxifen .

CompoundCytotoxicity (%)IC50 (µM)
6i81<10
6j73<15

These findings suggest that modifications to the imidazo[2,1-b]thiazole core can enhance anti-cancer activity, indicating a promising avenue for drug development.

2. COX-2 Inhibition

The compound has also been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammatory processes and cancer progression. A study reported that certain imidazo[2,1-b]thiazole derivatives exhibited selective COX-2 inhibition with IC50 values ranging from 0.08 to 0.16 µM, demonstrating a high selectivity index compared to COX-1 inhibitors .

CompoundIC50 COX-2 (µM)IC50 COX-1 (µM)Selectivity Index
6a0.08>100313.7

This selectivity is crucial for minimizing side effects associated with non-selective COX inhibitors.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity of this compound can be significantly influenced by substituents on the imidazo[2,1-b]thiazole ring and the cyclopentanecarboxamide moiety. Variations in amine groups at specific positions have been shown to modulate both potency and selectivity against target enzymes.

Case Study 1: Breast Cancer Treatment

In a comparative study on the efficacy of various imidazo[2,1-b]thiazole derivatives against MCF-7 cells, it was observed that compounds with electron-withdrawing groups exhibited enhanced cytotoxic effects. This study underscores the importance of functional group positioning in optimizing therapeutic outcomes.

Case Study 2: Inflammation Management

Another investigation focused on the anti-inflammatory properties of this compound through its COX-2 inhibitory activity. The results indicated that this compound could serve as a lead structure for developing selective anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.